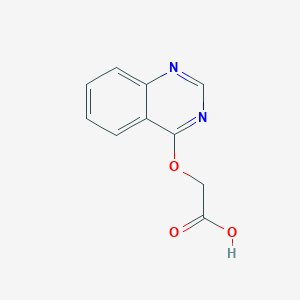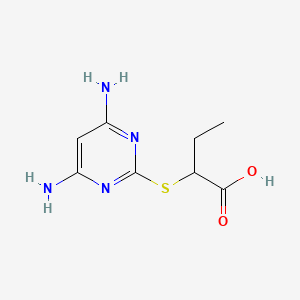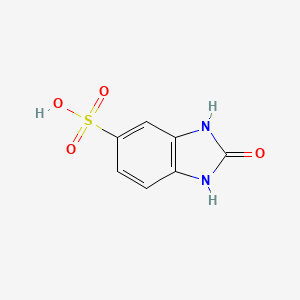![molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2](/img/structure/B1306343.png)
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a biphenyl group linked to an acetylamino-propionic acid moiety through an ether bond. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Preparation of Biphenyl-4-yloxy Acetyl Chloride: This intermediate is synthesized by reacting biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine.
Formation of the Acetylamino Intermediate: The biphenyl-4-yloxy acetyl chloride is then reacted with an amine, such as glycine, to form the acetylamino intermediate.
Coupling Reaction: The final step involves the coupling of the acetylamino intermediate with propionic acid under Suzuki–Miyaura coupling conditions, using a palladium catalyst and a boron reagent.
Chemical Reactions Analysis
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as hydroxide ions or amines can replace the acetyl group, forming new derivatives.
Scientific Research Applications
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid is utilized in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: This compound serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Studies: It is employed in the investigation of biochemical pathways and molecular mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s binding affinity to these targets, while the acetylamino-propionic acid moiety facilitates its incorporation into biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid can be compared with other similar compounds, such as:
4-Biphenylacetic Acid: This compound is a non-steroidal anti-inflammatory agent with a similar biphenyl structure but lacks the acetylamino-propionic acid moiety.
2-(Biphenyl-4-yloxy)-3-phenylpropanoic Acid: This compound shares the biphenyl-4-yloxy group but has a different propanoic acid derivative, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique biochemical properties and applications in research and medicinal chemistry.
Properties
IUPAC Name |
3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUNRVLMUZGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
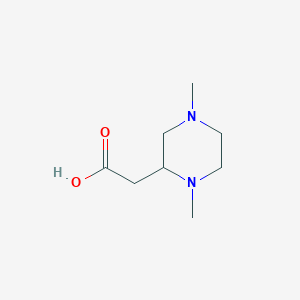
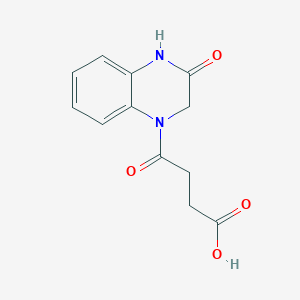
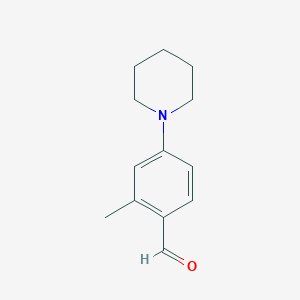
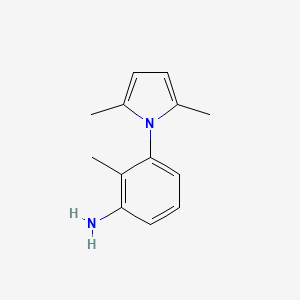
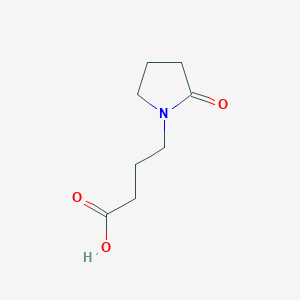
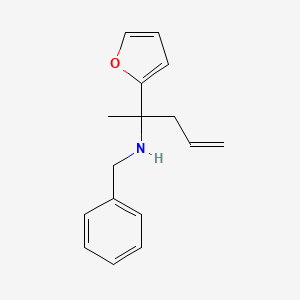

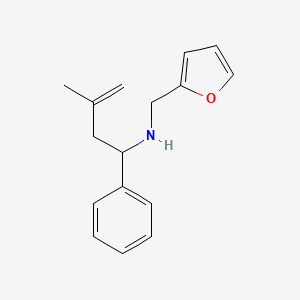
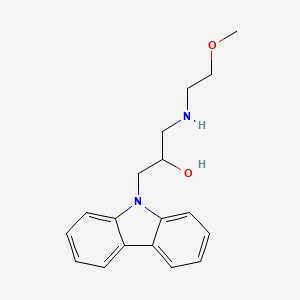
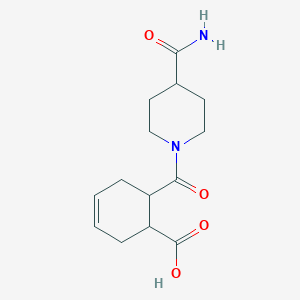
![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
